trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester
CAS No.: 1217540-34-5
Cat. No.: VC0019956
Molecular Formula: C17H20N2O7
Molecular Weight: 364.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217540-34-5 |
|---|---|
| Molecular Formula | C17H20N2O7 |
| Molecular Weight | 364.354 |
| IUPAC Name | methyl (2R,3R,4S)-3,4-dihydroxy-2-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3/t10-,11-,12+,14+,17+/m0/s1 |
| Standard InChI Key | CAVBICHEBRPWPW-IGXHCJPISA-N |
| SMILES | CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 |
Introduction
Chemical Properties and Structural Characteristics
Trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester is characterized by specific chemical parameters that define its molecular identity and properties. The primary chemical attributes of this compound are presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1217540-34-5 |
| Molecular Formula | C17H20N2O7 |
| Molecular Weight | 364.354 g/mol |
| IUPAC Name | methyl (2R,3R,4S)-3,4-dihydroxy-2-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Standard InChIKey | CAVBICHEBRPWPW-IGXHCJPISA-N |
| PubChem Compound ID | 71748946 |
The structure of this compound features several key elements that differentiate it from the standard hydroxycotinine glucuronide. Specifically, it contains a 4-deoxy-4,5-didehydro modification in the glucuronide portion, creating an unsaturated bond that alters the electrochemical properties of the molecule. Additionally, the carboxyl group of the glucuronic acid is modified with a methyl ester, which changes both the polarity and solubility characteristics of the compound.
The compound combines structural elements from both nicotine metabolites and modified carbohydrate chemistry, positioning it at an interesting junction of biochemical modifications. The (3R,5S) stereochemistry of the pyrrolidine ring and the specific configuration of the glucuronic acid component are essential to its proper identification and biochemical behavior.
Biological Context in Nicotine Metabolism
Nicotine Metabolic Pathway
To understand the context of trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester, it is important to examine the broader nicotine metabolism pathway. Nicotine, once absorbed in the body, undergoes extensive metabolism, with C-oxidation to cotinine being a major pathway catalyzed by the CYP2A6 enzyme in human livers . Subsequently, cotinine is further metabolized to trans-3'-hydroxycotinine, also through the action of CYP2A6 .
The next stage in metabolism involves glucuronidation, where nicotine and cotinine are converted to N-glucuronides primarily by UGT1A4 and partly by UGT1A9 enzymes. Importantly for our compound of interest, trans-3'-hydroxycotinine undergoes glucuronidation to form an O-glucuronide, predominantly through the enzymatic action of UGT2B7 and to a lesser extent UGT1A9 .
Significance in Metabolite Analysis
Metabolites like trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester represent important markers for tobacco exposure assessment. Approximately 90% of the total nicotine uptake is eliminated as various metabolites, with glucuronide conjugates constituting a significant portion of these elimination products . The specific deoxy-didehydro modification in our compound of interest represents a unique variant that may have distinct pharmacokinetic properties, though direct research on this specific derivative is limited in the available literature.
The methyl ester form of this compound may be particularly relevant in analytical contexts, as methylation is sometimes employed to improve detection sensitivity in mass spectrometry and other analytical techniques used to study nicotine metabolism .
Analytical Detection and Characterization Methods
Mass Spectrometry Approaches
Advanced analytical techniques are essential for detecting and quantifying trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester and related compounds. Liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) represents a cutting-edge approach for simultaneous quantification of nicotine and its metabolites .
In LC-MS/MS analysis of nicotine metabolites, specimen preparation typically involves multiple steps, including homogenization, enzyme hydrolysis, and solid phase extraction . For the detection of glucuronidated metabolites like our compound of interest, β-glucuronidase treatment is often employed to cleave the glucuronide moiety, allowing for detection of the aglycone portion .
The transitions observed in MS/MS analysis for hydroxycotinine compounds typically involve fragment ions at m/z values of approximately 80.2 and 134.1, though the specific methyl ester derivative would have unique fragmentation patterns .
Sample Preparation Considerations
The analysis of complex matrices such as biological samples requires specific preparation methods to ensure accurate detection of trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester. Typical procedures include:
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Homogenization with methanol containing 0.01% formic acid
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Sonication for approximately one hour with periodic vortexing
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Centrifugation to separate particulate matter
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Reconstitution in phosphate buffer for enzymatic treatment
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Solid phase extraction using specialized columns
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Elution with a specific solvent mixture (typically dichloromethane:2-propanol:ammonium hydroxide)
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Reconstitution in methanol with formic acid for instrumental analysis
These detailed procedures highlight the complexity involved in accurately measuring nicotine metabolites in biological matrices and underscore the specialized nature of research involving compounds like trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester.
Research Applications and Significance
Applications in Prenatal Exposure Assessment
One particularly important application area for nicotine metabolite analysis is in the assessment of prenatal tobacco exposure. Tobacco use during pregnancy is a serious health concern associated with decreased fetal growth, impaired brain development, and increased risk of nicotine dependence in adulthood .
Various biological matrices can be used to assess in utero nicotine exposure, including maternal and neonatal hair, urine, plasma, and meconium . Meconium offers specific advantages, including non-invasive collection and a wide detection window, as it begins accumulating around the twelfth week of gestation and is generally passed within the first few days after birth .
Specialized analytical methods for detecting nicotine metabolites in meconium can help identify prenatal tobacco exposure and potentially establish dose-meconium concentration relationships that might predict neonatal outcomes . While the specific role of trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, methyl ester in such applications requires further research, related metabolites have demonstrated significant utility in this context.
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